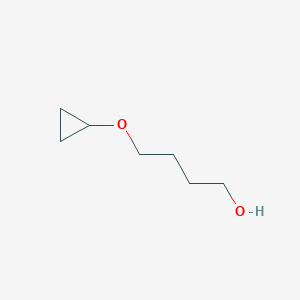
4-Cyclopropoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxybutan-1-ol is an organic compound characterized by a butanol backbone with a cyclopropyloxy group attached to the fourth carbon atom. This compound is a primary alcohol and is known for its unique structural properties, which make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxybutan-1-ol typically involves the following steps:
Formation of Cyclopropyloxy Group: The cyclopropyloxy group can be synthesized through the reaction of cyclopropyl bromide with sodium alkoxide.
Attachment to Butanol Backbone: The cyclopropyloxy group is then attached to the butanol backbone through a nucleophilic substitution reaction. This involves reacting 4-bromobutan-1-ol with the cyclopropyloxy group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxybutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropyloxy)butanal or 4-(Cyclopropyloxy)butanoic acid.
Reduction: 4-(Cyclopropyloxy)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxybutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxybutan-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that can interact with biological molecules. The cyclopropyloxy group may also contribute to its reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butanol backbone but without the cyclopropyloxy group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol backbone.
4-(Methoxy)butan-1-ol: Similar structure with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
4-Cyclopropoxybutan-1-ol is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4-cyclopropyloxybutan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-1-2-6-9-7-3-4-7/h7-8H,1-6H2 |
InChI-Schlüssel |
NYJXQSFQDRKYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















